molecular formula C11H19NO4 B169662 (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 130981-12-3

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B169662
CAS No.: 130981-12-3
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-SFYZADRCSA-N
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Description

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a chiral compound that features a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be constructed through various methods, including cyclization reactions or ring-closing metathesis.

    Introduction of Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Aminocyclopentanecarboxylic acid: Lacks the Boc protection, making it more reactive.

    (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring, affecting its steric and electronic properties.

    (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid: Contains a cyclobutane ring, which introduces ring strain and alters reactivity.

Uniqueness

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is unique due to its specific ring size and the presence of both a Boc-protected amino group and a carboxylic acid group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361460
Record name (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136315-70-3, 130981-12-3
Record name (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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